6-Bromo-1,1,4,4-tetramethyl-7-nitro-1,2,3,4-tetrahydronaphthalene
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Overview
Description
6-Bromo-1,1,4,4-tetramethyl-7-nitro-1,2,3,4-tetrahydronaphthalene is a synthetic organic compound with the molecular formula C14H19BrNO2. It is characterized by the presence of bromine, nitro, and multiple methyl groups attached to a tetrahydronaphthalene core. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,1,4,4-tetramethyl-7-nitro-1,2,3,4-tetrahydronaphthalene typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene followed by nitration. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. Nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,1,4,4-tetramethyl-7-nitro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the bromine atom can lead to a variety of derivatives depending on the nucleophile.
Scientific Research Applications
6-Bromo-1,1,4,4-tetramethyl-7-nitro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-1,1,4,4-tetramethyl-7-nitro-1,2,3,4-tetrahydronaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the nitro group.
6-Bromo-1,1,4,4-tetramethyl-2,3-dihydronaphthalene: Similar structure with a different degree of hydrogenation.
6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Similar structure with a bromomethyl group instead of a bromine atom.
Uniqueness
The presence of both bromine and nitro groups in 6-Bromo-1,1,4,4-tetramethyl-7-nitro-1,2,3,4-tetrahydronaphthalene makes it unique compared to its analogs
Properties
Molecular Formula |
C14H18BrNO2 |
---|---|
Molecular Weight |
312.20 g/mol |
IUPAC Name |
6-bromo-1,1,4,4-tetramethyl-7-nitro-2,3-dihydronaphthalene |
InChI |
InChI=1S/C14H18BrNO2/c1-13(2)5-6-14(3,4)10-8-12(16(17)18)11(15)7-9(10)13/h7-8H,5-6H2,1-4H3 |
InChI Key |
MRLUSEHWLPOMNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=CC(=C(C=C21)[N+](=O)[O-])Br)(C)C)C |
Origin of Product |
United States |
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